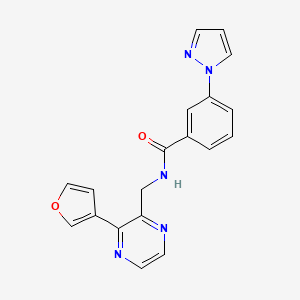

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic benzamide derivative featuring a pyrazine core substituted with a furan ring and a pyrazole moiety. Its structure combines aromatic and electron-rich heterocycles, which are critical for modulating physicochemical properties and biological interactions. This compound is hypothesized to exhibit pharmacological relevance due to structural similarities with bioactive molecules targeting enzymes or receptors in therapeutic pathways.

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-19(14-3-1-4-16(11-14)24-9-2-6-23-24)22-12-17-18(21-8-7-20-17)15-5-10-26-13-15/h1-11,13H,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIWLZWDGLYBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazine moiety: Starting from a suitable precursor, such as 3-(furan-3-yl)pyrazine, through cyclization reactions.

Attachment of the benzamide group: This can be achieved through amide bond formation using reagents like carbodiimides (e.g., EDCI) in the presence of a base.

Introduction of the pyrazole ring: This step might involve the reaction of the intermediate with a pyrazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or pyrazine rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halogens (e.g., Br2), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups may yield corresponding amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide. The pyrazole moiety is known for its broad range of biological profiles, particularly in anticancer applications. For instance:

- Mechanism of Action : Pyrazole compounds often inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Studies have shown that pyrazole derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the furan ring through cyclization reactions.

- Synthesis of the pyrazine ring via condensation methods.

- Coupling reactions to link the furan and pyrazine moieties with the benzamide structure.

Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

| Study | Compound | Cancer Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Zheng et al. (2022) | Pyrazole-benzimidazole derivative | U937, K562 | 0.19 µM |

| Bouabdallah et al. (2022) | N,N-bis(3,5-dimethylpyrazol-1-yl)methyl aniline | Hep-2, P815 | 3.25 mg/mL |

| Dong et al. (2022) | 5-phenyl-pyrazole derivatives | WM266.4, A375 | 1.50 - 1.32 µM |

These studies indicate that compounds containing the pyrazole moiety can exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide, enabling comparative analysis:

Key Comparative Insights:

Electronic Effects: The trifluoromethyl groups in N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide enhance electron-withdrawing properties, increasing metabolic stability compared to the furan-substituted target compound, which may exhibit π-π stacking advantages .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 3-(1H-pyrazol-1-yl)benzoic acid with a pyrazine-methylamine intermediate, analogous to methods for N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (e.g., amide bond formation via activated esters or coupling reagents) . In contrast, brominated pyrazines like 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine require halogenation steps, which are absent in the target compound’s synthesis .

Biological Activity: While the target compound’s activity is undocumented, 5-Bromo-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine demonstrates antimalarial efficacy, suggesting pyrazine derivatives may target parasitic enzymes . The cyclopropane group in N-[1-(3-Cyanopyrazin-2-yl)ethyl]-...benzamide may improve membrane permeability, a feature the furan group in the target compound could mimic via planar aromaticity .

Crystallographic and Spectroscopic Data: NMR data for related compounds (e.g., δ = 8.64 ppm for pyrazine protons in N-[1-(3-Cyanopyrazin-2-yl)ethyl]-...benzamide) provide benchmarks for verifying the target compound’s structure . Crystallographic tools like SHELX and WinGX (used in structural validation of analogs) are critical for confirming stereochemistry and packing modes .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound combines furan, pyrazine, and pyrazole moieties, which are known for their diverse biological properties.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves a multi-step organic reaction pathway, including the formation of the pyrazine ring through cyclization and the introduction of the furan ring via coupling reactions. The final step includes amidation to form the benzamide structure .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, related pyrazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, with mechanisms involving modulation of autophagy and inhibition of mTORC1 signaling pathways. These compounds can disrupt autophagic flux, which is crucial for cancer cell survival under nutrient-deprived conditions .

Antimicrobial Properties

The compound is also being explored for its antimicrobial potential. Research indicates that pyrazole derivatives exhibit activity against a range of bacteria and fungi, suggesting that this compound could potentially serve as a lead compound in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory activities of pyrazole-based compounds have been documented, with some derivatives showing promise in reducing inflammation markers in vitro. This suggests that this compound might also possess anti-inflammatory properties, warranting further investigation .

Structure–Activity Relationship (SAR)

A study focusing on the SAR of related compounds revealed that modifications to the furan and pyrazine moieties significantly influence biological activity. For example, certain substitutions led to enhanced antiproliferative effects in cancer cells, indicating that fine-tuning these structures could optimize therapeutic efficacy .

In Vitro Studies

In vitro assays have shown that compounds with similar structures can effectively reduce cell viability in various cancer cell lines, such as MIA PaCa-2 (pancreatic cancer). The most active compounds demonstrated IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Data Tables

| Compound Name | Biological Activity | IC50 (μM) | Mechanism |

|---|---|---|---|

| N-Acetyl Derivative | Anticancer | 0.5 - 5.0 | mTORC1 inhibition |

| Pyrazole Analog | Antimicrobial | 10 - 20 | Cell wall synthesis inhibition |

| Furan-Pyrazine Hybrid | Anti-inflammatory | 15 - 30 | Cytokine modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.